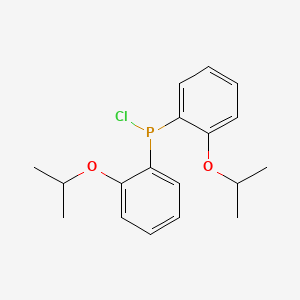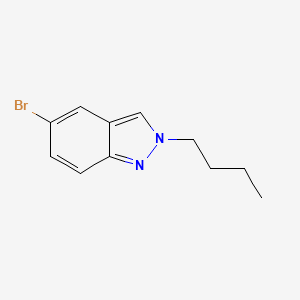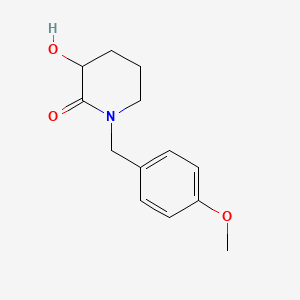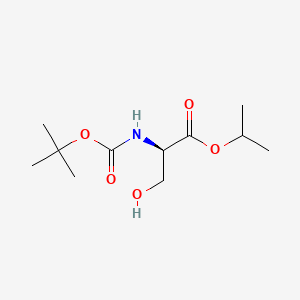
Bis(2-Isopropoxyphenyl)chlorphosphin
Übersicht
Beschreibung
Bis(2-isopropoxyphenyl)chlorophosphine is a chemical compound with the molecular formula C18H22ClO2P and a molecular weight of 336.79 g/mol . It is commonly used as a ligand in various coupling reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Wissenschaftliche Forschungsanwendungen
Bis(2-isopropoxyphenyl)chlorophosphine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various coupling reactions to synthesize complex organic molecules.
Biology: It can be used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
Target of Action
Bis(2-isopropoxyphenyl)chlorophosphine is primarily used as a ligand in various coupling reactions . The primary targets of this compound are the reactants involved in these coupling reactions. The role of Bis(2-isopropoxyphenyl)chlorophosphine is to facilitate the coupling process, allowing the reactants to combine more efficiently.
Mode of Action
As a ligand, Bis(2-isopropoxyphenyl)chlorophosphine interacts with its targets by binding to them and facilitating their interaction with each other. This interaction results in the formation of a new compound through a process known as coupling .
Result of Action
The molecular and cellular effects of Bis(2-isopropoxyphenyl)chlorophosphine’s action are the formation of new compounds through coupling reactions. These new compounds can have a wide range of properties and uses, depending on the reactants involved in the coupling process .
Action Environment
The action, efficacy, and stability of Bis(2-isopropoxyphenyl)chlorophosphine can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, its melting point is between 53-56°C , indicating that it would be stable at room temperature but could degrade or react at higher temperatures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-isopropoxyphenyl)chlorophosphine typically involves the reaction of 2-isopropoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for Bis(2-isopropoxyphenyl)chlorophosphine are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-isopropoxyphenyl)chlorophosphine undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.
Common Reagents and Conditions
Common reagents used in reactions involving Bis(2-isopropoxyphenyl)chlorophosphine include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or tetrahydrofuran. The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products Formed
The major products formed from reactions involving Bis(2-isopropoxyphenyl)chlorophosphine depend on the specific reaction and reagents used. In cross-coupling reactions, the products are usually biaryl compounds or other substituted aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Bis(2-isopropoxyphenyl)chlorophosphine include:
- Bis(2-methoxyphenyl)phosphine
- (2-Bromophenyl)diphenylphosphine
- 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)
- Di(1-adamantyl)chlorophosphine
Uniqueness
Bis(2-isopropoxyphenyl)chlorophosphine is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it an effective ligand in various coupling reactions, offering advantages in terms of reaction efficiency, selectivity, and yield .
Eigenschaften
IUPAC Name |
chloro-bis(2-propan-2-yloxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClO2P/c1-13(2)20-15-9-5-7-11-17(15)22(19)18-12-8-6-10-16(18)21-14(3)4/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXVTDDEQGYXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1P(C2=CC=CC=C2OC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746392 | |
| Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219589-19-1 | |
| Record name | Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219589-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride](/img/structure/B594283.png)






![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)




